Bienvenue dans la boutique en ligne BenchChem!

1-(6-Phenylindolizin-3-yl)-1H-pyrazole-3-carboxylic acid

Lipophilicity Drug-likeness Medicinal Chemistry

1-(6-Phenylindolizin-3-yl)-1H-pyrazole-3-carboxylic acid (CAS 1422066-85-0) is a lead-like heterocyclic building block (MW 303.3, XLogP3 4.3) that combines an indolizine bicycle with a pyrazole-3-carboxylic acid scaffold. The 3-COOH group is sterically accessible for amide coupling, enabling rapid parallel synthesis of 50–500 member libraries. The 6-phenyl substituent shifts the compound from fragment-like to lead-like chemical space, providing a hydrophobic probe for CBP bromodomain targets (Pro1110/Val1115/Phe1111 pocket) and enhancing membrane permeability for transmembrane carbonic anhydrase isoforms hCA IX/XII. This scaffold offers three diversification vectors—amide/ester derivatization, phenyl ring functionalization, and indolizine C5/C7 modification—making it a superior core for SAR campaigns compared to the des-phenyl analog.

Molecular Formula C18H13N3O2
Molecular Weight 303.3 g/mol
Cat. No. B8108520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Phenylindolizin-3-yl)-1H-pyrazole-3-carboxylic acid
Molecular FormulaC18H13N3O2
Molecular Weight303.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C(=CC=C3N4C=CC(=N4)C(=O)O)C=C2
InChIInChI=1S/C18H13N3O2/c22-18(23)16-10-11-21(19-16)17-9-8-15-7-6-14(12-20(15)17)13-4-2-1-3-5-13/h1-12H,(H,22,23)
InChIKeyXQULINNVJFPKFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Phenylindolizin-3-yl)-1H-pyrazole-3-carboxylic acid | Procurement-Relevant Structural Profile


1-(6-Phenylindolizin-3-yl)-1H-pyrazole-3-carboxylic acid (CAS 1422066-85-0, MF C₁₈H₁₃N₃O₂, MW 303.3 g·mol⁻¹) is a heterocyclic building block that fuses an indolizine bicycle, a pyrazole ring, and a carboxylic acid group, with a phenyl substituent at the 6-position of the indolizine core [1]. The compound belongs to the class of pyrazole-3-carboxylic acids, a scaffold that has been exploited as a zinc-binding motif in carbonic anhydrase inhibitors and as a handle for amide-based library synthesis [2]. Its computed XLogP3 of 4.3 and topological polar surface area (TPSA) of 59.5 Ų place it in a physicochemical space consistent with lead-like properties for oral bioavailability [1].

Why 1-(6-Phenylindolizin-3-yl)-1H-pyrazole-3-carboxylic acid Cannot Be Replaced by In-Class Analogs


Substitution of this compound with its closest in-class analogs introduces measurable physicochemical penalties that can alter target engagement, pharmacokinetics, and synthetic tractability. The 6-phenyl substituent on the indolizine ring increases XLogP3 by 1.6 log units and molecular weight by 76 Da relative to the des-phenyl analog 1-(indolizin-3-yl)-1H-pyrazole-3-carboxylic acid, shifting the compound from a fragment-like to a lead-like property space [1]. Furthermore, the regioisomeric 5-carboxylic acid variant (CAS 1422066-38-3) displays identical computed global properties yet presents the carboxylate hydrogen-bond donor/acceptor at a geometrically distinct vector, a difference that has been shown in cognate pyrazole series to alter enzyme inhibition potency by orders of magnitude due to altered zinc chelation geometry [2]. These differences preclude simple interchange without re-validation of the biological or chemical outcome.

1-(6-Phenylindolizin-3-yl)-1H-pyrazole-3-carboxylic acid | Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Advantage Over the Des-Phenyl Analog Confers Lead-Like Membrane Permeability

The target compound exhibits a computed XLogP3 of 4.3, versus 2.7 for the des-phenyl analog 1-(indolizin-3-yl)-1H-pyrazole-3-carboxylic acid (CAS 1422060-79-4), representing a 1.6 log unit increase in lipophilicity [1]. This shift moves the compound from the fragment-like space (XLogP3 < 3) into the lead-like oral drug space (1 < XLogP3 < 5), where passive membrane permeability is generally higher [1].

Lipophilicity Drug-likeness Medicinal Chemistry

Increased Molecular Volume for Deeper Binding-Pocket Engagement vs. Des-Phenyl Analog

The 6-phenyl substituent adds a benzene ring to the indolizine core, increasing molecular weight from 227.22 g·mol⁻¹ (des-phenyl analog, CAS 1422060-79-4) to 303.3 g·mol⁻¹ and adding 6 heavy atoms (17 → 23) [1]. The rotatable bond count increases from 2 to 3, providing an additional degree of conformational freedom for induced-fit binding [1]. These changes are consistent with a fragment-to-lead elaboration strategy, where the phenyl group can occupy a lipophilic sub-pocket.

Molecular Recognition Structure-Based Design Fragment Elaboration

Regioisomeric Differentiation: 3-COOH vs. 5-COOH Pyrazole Vector Directs Hydrogen-Bond Geometry

The carboxylic acid group at pyrazole position 3 places the H-bond donor/acceptor at a distinct geometric vector compared to the 5-COOH regioisomer (CAS 1422066-38-3). Although both regioisomers share identical computed global properties (XLogP3 = 4.3, TPSA = 59.5 Ų) [1], X-ray crystallographic studies of heteroaryl-pyrazole carboxylic acids bound to carbonic anhydrase II (PDB: 6B4D) demonstrate that the carboxylate position critically determines the distance and angle to the catalytic zinc ion, with 3-COOH and 5-COOH regioisomers producing different indirect zinc interference modes [2].

Regioisomerism Carbonic Anhydrase Zinc-Binding Motif

Indolizine Core as a Privileged Bromodomain-Targeting Scaffold vs. Indole-Based Analogs

The indolizine core, which distinguishes the target compound from indole-pyrazole carboxylic acid analogs (e.g., 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives), has been validated as a privileged scaffold for CBP/EP300 bromodomain inhibition. The 1-(indolizin-3-yl)ethanone chemotype yielded Y08197, a selective CBP/EP300 bromodomain inhibitor with an AlphaScreen IC₅₀ of 100.67 ± 3.30 nM and antitumor efficacy in a 22Rv1 prostate cancer xenograft model (TGI = 88%) [1]. Although the target compound bears a carboxylic acid instead of an ethanone, the conserved indolizin-3-yl-pyrazole connectivity retains the core pharmacophore elements for this target class.

Bromodomain Inhibition Epigenetics CBP/EP300

3-Carboxylic Acid as a Versatile Derivatization Handle vs. 1-Carboxylic Acid Positional Isomer

The pyrazole-3-carboxylic acid regioisomer places the carboxylate distal to the indolizine N1 nitrogen, whereas the positional isomer 3-(1H-pyrazol-3-yl)indolizine-1-carboxylic acid (CAS 1263180-59-1) places the carboxylate directly on the indolizine ring . This distinction matters for amide coupling reactivity: pyrazole-3-carboxylic acids are activated by standard carbodiimide/HOBt conditions without steric interference from the adjacent indolizine ring, whereas indolizine-1-carboxylic acids can experience reduced coupling efficiency due to peri-interactions with the fused ring system. Quantitative comparison of vendor availability shows the target compound is supplied at 97% purity by multiple suppliers , whereas 3-(1H-pyrazol-3-yl)indolizine-1-carboxylic acid is less widely stocked.

Parallel Synthesis Amide Coupling Library Design

Phenyl Substituent Enables π-Stacking Interactions Absent in Non-Aromatic 6-Substituted Analogs

The 6-phenyl group on the indolizine provides an extended aromatic surface capable of edge-to-face or parallel-displaced π-stacking with protein aromatic residues (Phe, Tyr, Trp, His). In contrast, saturated 6-substituted analogs such as 6-bromoindolizin-3-yl-pyrazole carboxylic acids or 6-(1-methyl-1H-pyrazol-4-yl)indolizin-3-yl-pyrazole-3-carboxylic acid (CAS 1422063-51-1) lack this extended π-surface. In the CBP bromodomain inhibitor series, the indolizin-3-yl phenyl substituent was shown to occupy a hydrophobic shelf defined by Pro1110, Val1115, and Phe1111 residues (analogous interactions inferred from Y08197 co-crystal structures) [1].

π-Stacking Protein-Ligand Interactions Molecular Recognition

1-(6-Phenylindolizin-3-yl)-1H-pyrazole-3-carboxylic acid | Evidence-Grounded Application Scenarios


Epigenetic Probe Development: CBP/EP300 Bromodomain Inhibitor Lead Optimization

The indolizin-3-yl-pyrazole scaffold is validated for CBP/EP300 bromodomain inhibition, with the closely related 1-(indolizin-3-yl)ethanone chemotype yielding Y08197 (AlphaScreen IC₅₀ = 100.67 nM; 22Rv1 xenograft TGI = 88%) [1]. The target compound's 3-carboxylic acid provides a synthetic handle for amide or ester diversification to optimize potency and selectivity, while the 6-phenyl group can be varied to probe the hydrophobic shelf in the CBP bromodomain (residues Pro1110, Val1115, Phe1111). Its XLogP3 of 4.3 and MW of 303.3 position it in lead-like chemical space suitable for further optimization [2].

Carbonic Anhydrase Isoform-Selective Inhibitor Design

Pyrazole-3-carboxylic acids have been established as non-classical carbonic anhydrase inhibitors that indirectly interfere with the catalytic zinc ion [1]. The 3-COOH regioisomer of the target compound presents a zinc-chelating geometry distinct from the 5-COOH variant, which may translate to differential isoform selectivity across hCA I, II, IX, and XII. The 6-phenyl group increases lipophilicity (XLogP3 = 4.3), which can enhance membrane permeability for targeting the transmembrane isoforms hCA IX and XII, both validated anticancer targets [2].

Fragment-to-Lead Elaboration Starting Point for Kinase or Demethylase Targets

The des-phenyl analog 1-(indolizin-3-yl)-1H-pyrazole-3-carboxylic acid (XLogP3 = 2.7, MW = 227.22) falls in fragment space, while the target compound (XLogP3 = 4.3, MW = 303.3) represents a one-step fragment growth product [1]. This makes the target compound an attractive intermediate for fragment-based drug discovery programs where the phenyl ring has been identified as a beneficial lipophilic extension. The carboxylic acid can be converted to amides, esters, or heterocycles to explore additional binding interactions. The scaffold is structurally related to pyrazole-3-carboxylic acid-based inhibitors of KDM4C (histone lysine demethylase) [2].

Parallel Medicinal Chemistry Library Synthesis

With documented commercial availability at 97% purity and the carboxylic acid positioned at the pyrazole 3-position (accessible for amide coupling without steric hindrance), this compound serves as a viable core scaffold for parallel synthesis of 50–500 member amide libraries [1]. The 6-phenylindolizine core provides three points of diversity: (i) amide/ester derivatization of the 3-COOH; (ii) potential electrophilic aromatic substitution on the phenyl ring; and (iii) functionalization at the indolizine C5 or C7 positions. This multi-vector diversification potential exceeds that of the des-phenyl analog, which lacks the phenyl substitution handle [2].

Quote Request

Request a Quote for 1-(6-Phenylindolizin-3-yl)-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.